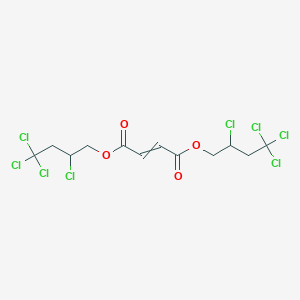
Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate: is a chemical compound known for its unique structure and properties It is an ester derivative of but-2-enedioic acid, where the hydrogen atoms are replaced by 2,4,4,4-tetrachlorobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate typically involves the esterification of but-2-enedioic acid with 2,4,4,4-tetrachlorobutanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate can undergo oxidation reactions, where the ester groups are converted into carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: Halogen atoms in the 2,4,4,4-tetrachlorobutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed:
Oxidation: But-2-enedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate is used as a reagent in organic synthesis, particularly in the formation of complex ester compounds. It serves as a building block for the synthesis of polymers and other macromolecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays and as a tool for studying enzyme-substrate interactions.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific binding properties to target proteins or enzymes.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including plasticizers, stabilizers, and additives for polymers.
Mechanism of Action
The mechanism of action of Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The ester groups can undergo hydrolysis to release the active components, which then interact with specific pathways in the cell. The tetrachlorobutyl groups may enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Bis(2-ethylhexyl) but-2-enedioate: Similar ester structure but with different alkyl groups.
Bis(2,4-di-tert-butylphenyl) phosphate: Another ester compound with different functional groups.
Uniqueness: Bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate is unique due to the presence of multiple chlorine atoms in its structure, which can significantly alter its chemical reactivity and interaction with biological molecules. This makes it distinct from other similar esters and provides unique properties that can be exploited in various applications.
Properties
CAS No. |
61856-21-1 |
|---|---|
Molecular Formula |
C12H12Cl8O4 |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
bis(2,4,4,4-tetrachlorobutyl) but-2-enedioate |
InChI |
InChI=1S/C12H12Cl8O4/c13-7(3-11(15,16)17)5-23-9(21)1-2-10(22)24-6-8(14)4-12(18,19)20/h1-2,7-8H,3-6H2 |
InChI Key |
KJLPMXHIIICSOE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)C=CC(=O)OCC(CC(Cl)(Cl)Cl)Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















